molecular formula C14H18O4 B038092 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone CAS No. 121789-38-6

3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone

Cat. No. B038092
CAS RN: 121789-38-6
M. Wt: 250.29 g/mol
InChI Key: IDEMILWOCUWVGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that provide insights into the methodologies applicable to 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone. For instance, a unique multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides in the presence of a palladium catalyst leads to 1,1,2,2-tetraarylethanes and derivatives, showcasing a method that could be relevant to its synthesis (Wakui et al., 2004).

Molecular Structure Analysis

Molecular structure analysis involves quantum chemical calculations and molecular docking to understand the molecule's configuration and interactions. A study provides detailed insights into the molecular structure and spectroscopic data of a related compound using DFT and LanL2DZ basis set calculations, which could be analogous to understanding the structure of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone (Viji et al., 2020).

Chemical Reactions and Properties

The reactivity of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone can be inferred from studies on similar compounds. For example, the reaction of Lawesson's Reagent with aromatic dihydroxy compounds to produce 1,3,2-dioxaphospholane-2-sulfide derivatives highlights the potential chemical reactions and properties of related molecules (Shabana et al., 1994).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are crucial for understanding a compound's behavior in various conditions. The conformational analysis and crystal structure determination of related compounds, like 2-arylseleno-1,3-dithianes, provide valuable information on the physical characteristics that could be applied to 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone (Pinto et al., 1986).

Chemical Properties Analysis

The chemical properties of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, such as reactivity, stability, and interaction with other chemicals, can be deduced from studies on similar molecules. Research on the synthesis, characterization, and self-assembled film of poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol) demonstrates the intricate chemical properties and potential applications of these types of compounds (Su et al., 2010).

Scientific Research Applications

Phytochemistry Applications

Phytochemical investigation of the stem wood of Sorbus lanata led to the isolation of new phenolic compounds, with studies highlighting their antioxidant activities through DPPH radical scavenging reactions. These findings demonstrate the potential of such compounds in natural product chemistry and their antioxidant properties (Uddin et al., 2013).

Thermodynamic Studies

Research on methoxyphenols, structural fragments of different antioxidants, explored their ability to form strong intermolecular and intramolecular hydrogen bonds, impacting their physical properties and interactions in condensed matter. Such studies are crucial for understanding the thermodynamics and molecular interactions of these compounds (Varfolomeev et al., 2010).

Synthetic Methodologies

A novel method for synthesizing functionalized 4H-1,2-benzoxazine derivatives was developed, showcasing the versatility of these compounds as intermediates for oxygen-functionalized aromatic compounds. This research highlights innovative synthetic pathways for constructing complex molecular structures (Nakamura et al., 2003).

Electrochemistry and Materials Science

Studies on the electrochromic enhancement of poly(3,4-ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide groups revealed significant improvements in electrochromic properties. This research is indicative of the potential applications of these compounds in smart materials and devices (Zhang et al., 2014).

Mechanism of Action

Without specific studies, it’s difficult to predict the exact mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its specific molecular targets in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it were found to have medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEMILWOCUWVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560179
Record name 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one

CAS RN

121789-38-6
Record name 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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